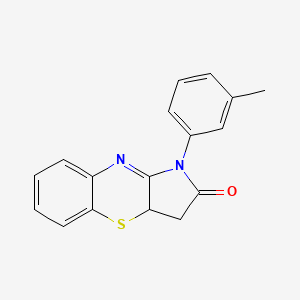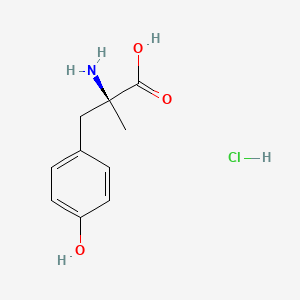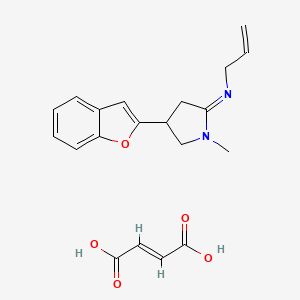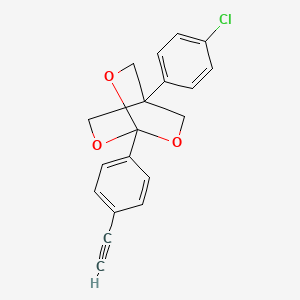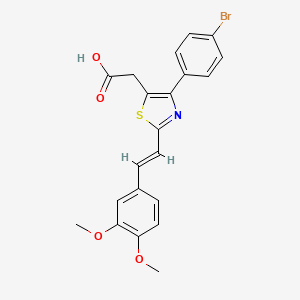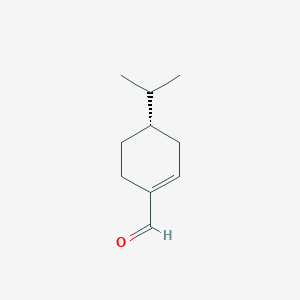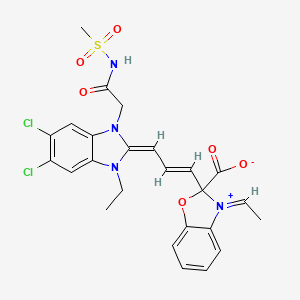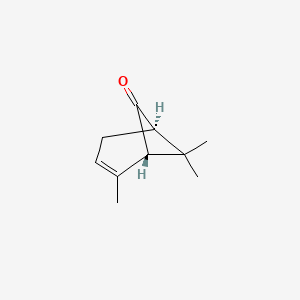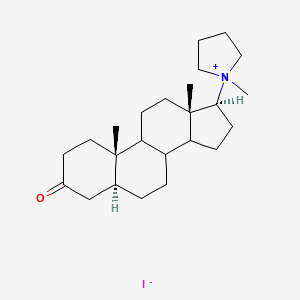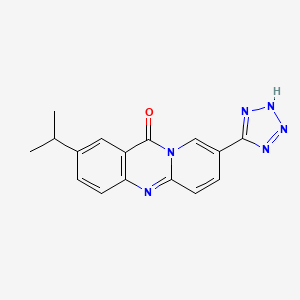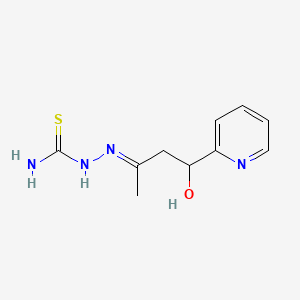
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide is a complex organic compound that features a hydrazinecarbothioamide group linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes alkylation to introduce the 3-hydroxy-1-methyl group.
Hydrazinecarbothioamide Formation: The intermediate product is then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the hydrazinecarbothioamide group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activity against certain diseases or serve as lead compounds for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties might lend themselves to applications in polymer science or nanotechnology.
Mecanismo De Acción
The mechanism of action for (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and potential applications. Its hydrazinecarbothioamide group, in particular, might offer distinct advantages in certain chemical reactions or biological activities.
Propiedades
Número CAS |
174502-96-6 |
|---|---|
Fórmula molecular |
C10H14N4OS |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
[(E)-(4-hydroxy-4-pyridin-2-ylbutan-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C10H14N4OS/c1-7(13-14-10(11)16)6-9(15)8-4-2-3-5-12-8/h2-5,9,15H,6H2,1H3,(H3,11,14,16)/b13-7+ |
Clave InChI |
ZFTKVOOXUAEXIB-NTUHNPAUSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/CC(C1=CC=CC=N1)O |
SMILES canónico |
CC(=NNC(=S)N)CC(C1=CC=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


